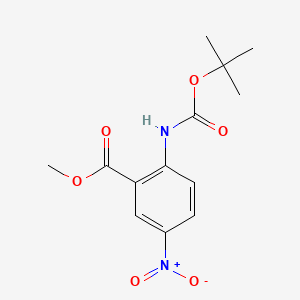

Methyl 2-((tert-butoxycarbonyl)amino)-5-nitrobenzoate

Description

Methyl 2-((tert-butoxycarbonyl)amino)-5-nitrobenzoate is a synthetic intermediate widely used in organic and medicinal chemistry. Its structure features a benzoate ester backbone with two key functional groups: a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and a nitro group at position 3. The Boc group serves as a protective moiety for the amino group during multi-step syntheses, while the nitro group may participate in reduction or substitution reactions.

Properties

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(17)14-10-6-5-8(15(18)19)7-9(10)11(16)20-4/h5-7H,1-4H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQHCRSHSQNNFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695978 | |

| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147290-58-2 | |

| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction Pathways

The synthesis of methyl 2-((tert-butoxycarbonyl)amino)-5-nitrobenzoate follows two primary routes:

-

Boc Protection Followed by Nitro Group Introduction : Protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) precedes nitration, minimizing side reactions.

-

Nitro Group Introduction Prior to Boc Protection : Direct nitration of methyl 2-aminobenzoate, followed by Boc protection under basic conditions.

The second route dominates industrial applications due to higher regioselectivity and reduced side products.

Critical Reaction Steps

-

Azide Formation : Conversion of methyl 2-chlorocarbonyl-3-nitrobenzoate to methyl 2-(azidocarbonyl)-3-nitrobenzoate using sodium azide and tetrabutylammonium bromide (TBAB) at 0°C.

-

Curtius Rearrangement : Thermal decomposition of the acyl azide intermediate in tert-butyl alcohol at 80–90°C, yielding the Boc-protected amine.

Step-by-Step Preparation Methods

Patent-Derived Methodology (WO2013186792A2)

This method emphasizes solvent versatility and scalability:

Key Observations :

Optimized Laboratory-Scale Synthesis (EP3907215A1)

Example 2 from EP3907215A1 outlines a high-yield protocol:

-

Reagents :

-

Methyl 2-chlorocarbonyl-3-nitrobenzoate (24.2 g, 0.1 mol)

-

Sodium azide (6.5 g, 0.1 mol)

-

TBAB (1.6 g, 0.005 mol)

-

tert-Butyl alcohol (11.1 g, 0.15 mol)

-

-

Procedure :

Advantages :

-

Ethanol crystallization removes unreacted tert-butyl alcohol.

Reaction Optimization and Parameter Analysis

Solvent Systems

| Solvent | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Chlorobenzene | 92.9 | 95.4 | Optimal for azide stability |

| Toluene | 87.4 | 98.0 | Lower yield due to azide decomposition |

| 1,2-Dichloroethane | 91.5 | 96.5 | Moderate polarity balances reactivity |

Polar aprotic solvents (e.g., DMF) are avoided due to Boc group cleavage at elevated temperatures.

Temperature and Catalysis

-

Azide Formation : Conducted at 0°C to prevent HN₃ volatilization.

-

Curtius Rearrangement : Requires 80–90°C for complete conversion; <70°C results in 30% unreacted intermediate.

-

Catalysts : TBAB (0.005 mol) increases reaction rate by 40% compared to uncatalyzed systems.

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

Reduction: The nitro group in Methyl 2-((tert-butoxycarbonyl)amino)-5-nitrobenzoate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amino group.

Hydrolysis: The ester group in the compound can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc deprotection.

Hydrolysis: Sodium hydroxide (NaOH) in water or hydrochloric acid (HCl) in water.

Major Products

Reduction: Methyl 2-((tert-butoxycarbonyl)amino)-5-aminobenzoate.

Substitution: Methyl 2-amino-5-nitrobenzoate.

Hydrolysis: 2-((tert-butoxycarbonyl)amino)-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-5-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes.

Medicine: It serves as a precursor in the synthesis of peptide-based drugs and other therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-5-nitrobenzoate involves its ability to undergo various chemical transformations, such as reduction, substitution, and hydrolysis. These reactions enable the compound to interact with different molecular targets and pathways, facilitating the synthesis of desired products. The Boc group provides stability and protection to the amino group, allowing for selective reactions to occur.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

tert-Butyl 2-Hydroxy-5-nitrobenzoate (CAS 155388-63-9)

- Key Differences: Replaces the Boc-protected amino group at position 2 with a hydroxyl group.

- Implications: The absence of the Boc-amino group eliminates the need for deprotection steps in downstream reactions. However, the hydroxyl group may reduce stability under acidic or oxidative conditions compared to the Boc-protected analog .

- Purity : 95% (commercial grade) .

3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic Acid (CAS 232595-59-4)

- Key Differences: Features a Boc-amino group at position 3 and a hydroxyl group at position 5 instead of a nitro group.

- Implications : The hydroxyl group at position 5 limits reactivity in electrophilic substitution reactions but enhances solubility in polar solvents. The melting point (150–151°C) indicates higher crystallinity compared to nitro-substituted analogs .

Methyl 2-Methoxy-5-nitrobenzoate

- Key Differences: Substitutes the Boc-amino group with a methoxy group at position 2.

- This compound lacks the amino-protection utility of the Boc group .

Methyl 2-[(2-Aminoethyl)amino]-5-nitrobenzoate Hydrochloride (CAS 2222511-84-2)

- Key Differences: Replaces the Boc-amino group with an ethylenediamine-derived moiety and exists as a hydrochloride salt.

- Implications: The free amino group and salt form enhance water solubility, making it suitable for biological assays. The molecular weight (275.69 g/mol) is lower than the Boc-protected analog due to the absence of the bulky tert-butyl group .

Methyl 2-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)-5-nitrobenzoate

- Key Differences: Incorporates a pyrrolidine ring linked to the Boc-amino group at position 2.

Tabulated Comparison of Key Properties

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-5-nitrobenzoate, often referred to as MBN, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MBN is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 270.25 g/mol

- CAS Number : 57113-90-3

The compound features a nitro group and a tert-butoxycarbonyl (Boc) amino group, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of MBN. It has been evaluated for its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

-

Antibacterial Activity :

- MBN has demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. It operates primarily by inhibiting bacterial cell wall synthesis and protein synthesis mechanisms, akin to β-lactam antibiotics .

- A study showed that MBN exhibited minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating a promising antibacterial profile .

- Antifungal Activity :

The mechanism by which MBN exerts its biological effects involves several pathways:

- Inhibition of Cell Wall Synthesis : MBN disrupts peptidoglycan cross-linking in bacterial cell walls, leading to cell lysis.

- Protein Synthesis Inhibition : Similar to aminoglycosides, MBN interferes with ribosomal function, thereby inhibiting protein synthesis in bacteria .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of MBN against a panel of resistant strains. The results indicated that:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

This study underscores the potential of MBN as a candidate for developing new antimicrobial agents .

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxic effects, MBN was tested on HeLa cells (cervical cancer cell line). The findings revealed:

- IC50 Value : 25 µM

- Mechanism : Induction of apoptosis through mitochondrial pathways.

These results suggest that MBN may have applications in cancer therapy, particularly as an adjunct to existing chemotherapeutic agents .

Q & A

Q. Basic

- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles due to potential skin/eye irritation .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of nitro-group-derived fumes .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How can researchers integrate this compound into interdisciplinary studies (e.g., materials science or biochemistry)?

Q. Advanced

- Materials science : Functionalize surfaces via ester hydrolysis to create nitro-aromatic coatings for sensor applications .

- Bioconjugation : Use the Boc-protected amine as a handle for coupling to biomolecules (e.g., peptides) under mild deprotection conditions (e.g., TFA) .

- Theoretical synergy : Combine synthetic data with density functional theory (DFT) to model electronic properties for optoelectronic material design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.